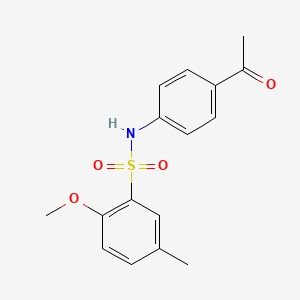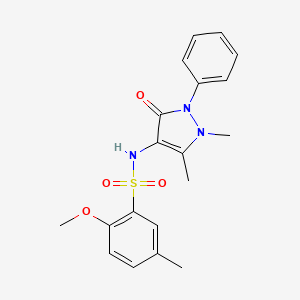
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide, also known as AMMS, is a sulfonamide compound that has been studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific studies, including its potential use as an anti-inflammatory agent, as well as its ability to inhibit certain enzymes.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide is not fully understood. However, it is believed that the compound inhibits the activity of certain enzymes by binding to their active sites. This binding prevents the enzymes from carrying out their normal functions, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to exhibit various biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of carbonic anhydrase, which is an enzyme that plays a role in the regulation of acid-base balance in the body. Additionally, N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can have various physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide in lab experiments is that it is relatively easy to synthesize. Additionally, the compound has been shown to exhibit various biochemical and physiological effects, which makes it a useful tool for studying the activity of certain enzymes. However, one limitation of using N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide. One potential direction is to further investigate the compound's anti-inflammatory activity and its potential use as an anti-inflammatory agent. Additionally, further research could be done to better understand the compound's mechanism of action and its effects on various enzymes. Finally, future research could focus on developing new derivatives of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide that exhibit enhanced activity and selectivity for certain enzymes.
Synthesemethoden
The synthesis of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 4-acetylphenylamine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. This reaction results in the formation of N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been studied for its potential applications in the field of medicinal chemistry. One study found that N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide exhibited anti-inflammatory activity, as it was able to inhibit the production of inflammatory cytokines in vitro. Additionally, N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase.
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-methoxy-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-4-9-15(21-3)16(10-11)22(19,20)17-14-7-5-13(6-8-14)12(2)18/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJDAYSPTRUYIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B7628445.png)






![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)

![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)
![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)

![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
